N,N-dipentylheptanamide
Description
N,N-Dimethylheptanamide (CAS RN: 1115-96-4) is a branched alkylamide with the molecular formula C₉H₁₉NO and an average molecular mass of 157.257 g/mol. It is also known by synonyms such as N,N-Dimethylpimelamide and Heptanamide, N,N-dimethyl. The compound is structurally characterized by a seven-carbon heptanoyl chain substituted with two methyl groups on the nitrogen atom. Its monoisotopic mass is 157.146664 g/mol, and it is registered under ChemSpider ID 13585 .
N,N-Dimethylheptanamide is commonly utilized as a solvent or intermediate in organic synthesis due to its polar aprotic properties.
Properties
CAS No. |
57303-31-8 |
|---|---|
Molecular Formula |
C17H35NO |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
N,N-dipentylheptanamide |
InChI |
InChI=1S/C17H35NO/c1-4-7-10-11-14-17(19)18(15-12-8-5-2)16-13-9-6-3/h4-16H2,1-3H3 |
InChI Key |
RNZHCJRYRDXONY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCCC)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipentylheptanamide typically involves the reaction of heptanoic acid with dipentylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of heptanoic acid and dipentylamine into a reactor, followed by the addition of a dehydrating agent. The reaction mixture is then heated to the desired temperature to complete the reaction. The product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N,N-dipentylheptanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dipentylheptanamide is used as a reagent in organic synthesis to introduce the heptanamide moiety into target molecules. It serves as a building block for the synthesis of more complex compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes .
Medicine: The compound is explored for its potential therapeutic applications. Researchers are investigating its role as a drug candidate for various medical conditions, including its potential as an anti-inflammatory or analgesic agent .
Industry: this compound finds applications in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of polymers, surfactants, and other industrial products .
Mechanism of Action
The mechanism of action of N,N-dipentylheptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Alkyl Chain Length
- Molecular Weight and Solubility: Increasing the alkyl chain length (e.g., from C₃ in N,N-Dimethylformamide to C₉ in N,N-Dimethylheptanamide) correlates with higher molecular weight and reduced water solubility due to enhanced hydrophobicity.
- Boiling Points: Shorter-chain amides like N,N-Dimethylacetamide (C₄) have lower molecular weights but higher boiling points (164–167°C) compared to longer-chain derivatives. This anomaly arises from stronger dipole-dipole interactions in smaller molecules, which dominate over van der Waals forces in longer chains .
Notes on Discrepancies and Limitations
Further experimental studies or regulatory filings would be required to characterize N,N-dipentylheptanamide definitively.
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